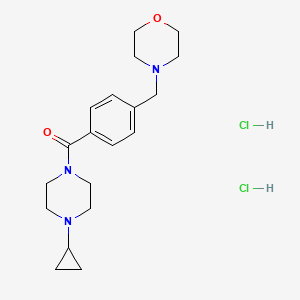

Bavisant (dihydrochloride)

Description

Evolution of Histamine (B1213489) H3 Receptor Ligand Research

The journey into understanding the histamine H3 receptor (H3R) and its ligands began in 1983 with its discovery through traditional pharmacological methods. nih.govwikipedia.orgresearchgate.netfrontiersin.org Researchers identified it as a presynaptic autoreceptor that inhibits the synthesis and release of histamine from nerve endings, particularly in the central nervous system (CNS). frontiersin.orggoogle.com This discovery was a pivotal moment, suggesting a new mechanism for modulating the brain's histaminergic system.

The development of selective ligands was crucial for characterizing the function of this new receptor. In 1987, the first highly potent and selective H3R ligands were designed: the agonist (R)alphamethylhistamine and the antagonist thioperamide (B1682323). nih.gov These tools were instrumental in early research, allowing scientists to enhance or inhibit the activity of histaminergic neurons and begin mapping their functions. nih.gov The initial focus was on ligands containing an imidazole (B134444) ring, a core component of the natural agonist, histamine. wikipedia.org However, these early imidazole-based compounds often faced challenges, including inhibition of cytochrome P450 enzymes and poor penetration of the blood-brain barrier. wikipedia.org Subsequent research efforts focused on developing non-imidazole antagonists to overcome these limitations, leading to a new generation of research compounds, including pitolisant (B1243001), the first H3R inverse agonist to be approved for clinical use. nih.govwikipedia.org

Conceptual Basis for Histamine H3 Receptor Modulation in Neuropharmacology

The rationale for targeting the histamine H3 receptor in neuropharmacology is based on its unique regulatory role within the central nervous system. ceu.eswikipedia.orgnih.gov Unlike the postsynaptic H1 and H2 receptors, the H3 receptor primarily functions as a presynaptic receptor. ceu.esnih.gov It acts in two main capacities: as an autoreceptor on histaminergic neurons to control histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons to modulate the release of other key neurotransmitters. ceu.eswikipedia.orgnih.govjci.org

As a heteroreceptor, the H3R influences a wide array of neurotransmitter systems. ceu.eswikipedia.org Its activation can inhibit the release of acetylcholine (B1216132), dopamine, norepinephrine (B1679862) (noradrenaline), serotonin (B10506), and GABA. google.comceu.eswikipedia.org Consequently, blocking the H3 receptor with an antagonist or inverse agonist removes this inhibitory brake, leading to an increased release of these neurotransmitters in various brain regions. nih.gov This mechanism is of significant interest to neuropharmacologists because these neurotransmitters are deeply involved in critical brain functions such as wakefulness, attention, learning, and memory. nih.govnih.gov By modulating the release of multiple neurotransmitters, H3R antagonists offer a potential therapeutic approach for a variety of central nervous system disorders, including those characterized by cognitive deficits. ceu.esnih.govfrontiersin.org The high density of H3 receptors in brain regions associated with cognition, such as the cortex, hippocampus, and basal ganglia, further underscores their potential as a drug target. wikipedia.orgnih.govfrontiersin.org

Bavisant (dihydrochloride) as a Research Probe for Histamine H3 Receptor Function

Bavisant (dihydrochloride) emerged from medicinal chemistry programs as a potent, selective, and brain-penetrating histamine H3 receptor antagonist. medchemexpress.comaxonmedchem.commedchemexpress.com It serves as a valuable research tool for investigating the physiological functions of the H3 receptor and exploring its therapeutic potential.

Bavisant is known by several identifiers in scientific literature and databases. The dihydrochloride (B599025) salt form is often used in research to enhance solubility and stability. ontosight.ai

| Identifier Type | Identifier | Source |

| Common Name | Bavisant | medkoo.comdrugbank.com |

| Synonyms | Bavisant dihydrochloride, Bavisant dihydrochloride anhydrous | medkoo.com |

| Research Designators | JNJ-31001074, JNJ1074, BEN-2001 | medkoo.comontosight.aipatsnap.comncats.io |

| IUPAC Name | (4-cyclopropylpiperazin-1-yl)(4-(morpholinomethyl)phenyl)methanone dihydrochloride | medkoo.com |

| CAS Number (free base) | 929622-08-2 | medkoo.compatsnap.com |

| CAS Number (HCl) | 929622-09-3 | medkoo.com |

This table is interactive and may be sorted by column.

Bavisant is significant in modern drug discovery as a highly selective antagonist for the human H3 receptor. researchgate.netmedkoo.comnih.gov Its development represents the progression from early imidazole-based ligands to novel non-imidazole structures, specifically a phenyl(piperazin-1-yl)methanone, designed to have improved properties. nih.gov The optimization of this chemical series led to the discovery of Bavisant as a candidate for clinical investigation. nih.gov

The compound's ability to cross the blood-brain barrier and engage with its target in the CNS makes it a powerful probe for studying the role of the H3 receptor in vivo. medchemexpress.commedchemexpress.com Research utilizing Bavisant has been focused on its potential to modulate wakefulness and cognition by increasing the release of histamine and other neurotransmitters like acetylcholine. researchgate.netmedchemexpress.commedchemexpress.commedkoo.com It has been specifically investigated in the context of Attention-Deficit Hyperactivity Disorder (ADHD), as its mechanism of action was thought to have the potential to improve attention and impulsivity. medkoo.comnih.gov Although clinical studies did not ultimately demonstrate significant effectiveness for ADHD, the research with Bavisant provided valuable insights into the pharmacology of H3 receptor antagonism in humans. ncats.ionih.gov It remains an important reference compound for understanding the complexities of H3 receptor function and the development of future therapeutics targeting this receptor. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2.2ClH/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;/h1-4,18H,5-15H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFXCXXVLBYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239212 | |

| Record name | Bavisant dihydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929622-09-3 | |

| Record name | Bavisant dihydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bavisant dihydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAVISANT DIHYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B5560RN9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Dynamics of Bavisant Dihydrochloride

Comprehensive Histamine (B1213489) H3 Receptor Target Characterization

The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. researchgate.netmdpi.comwikipedia.orgbiorxiv.org It primarily functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine. semanticscholar.orgwikipedia.orgbiorxiv.org Additionally, it acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine (B1216132), dopamine, and norepinephrine (B1679862). medkoo.comsemanticscholar.orgresearchgate.net

Classification as a Selective Histamine H3 Receptor Antagonist or Inverse Agonist

Bavisant is characterized as a potent and highly selective antagonist or inverse agonist of the human histamine H3 receptor. ontosight.aimedkoo.comtargetmol.commedchemexpress.comadooq.comresearchgate.netpatsnap.comresearchgate.net As an antagonist, it blocks the action of agonists at the H3 receptor. Some research also classifies it as an inverse agonist, meaning it can reduce the constitutive activity of the H3 receptor, which is its baseline level of signaling in the absence of an agonist. ontosight.aibiorxiv.orgpatsnap.com This dual activity is significant because H3 receptors exhibit high constitutive activity, tonically inhibiting neurotransmitter release. anmm.org.mxjpccr.eu By blocking or inverting this activity, Bavisant can increase the release of histamine and other neurotransmitters, which is the basis for its potential therapeutic effects. ontosight.airesearchgate.net

Investigation of Binding Affinity and Receptor Selectivity Profile

Studies have demonstrated that Bavisant possesses a high binding affinity for the human histamine H3 receptor. researchgate.netnih.gov Specifically, its pKi value, a measure of binding affinity, has been reported as 8.27. researchgate.netresearchgate.net This high affinity indicates a strong and specific interaction with the H3 receptor.

Furthermore, Bavisant is noted for its high selectivity for the H3 receptor over other histamine receptor subtypes and other molecular targets. medkoo.comtargetmol.commedchemexpress.comadooq.comresearchgate.net This selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated side effects. The optimization of its physical properties has been a key focus in its development to ensure favorable pharmacokinetic profiles. nih.gov

Differential Interaction with Human Histamine H3 Receptor Isoforms

The human histamine H3 receptor gene can produce multiple splice variants, or isoforms, which differ in the length of their third intracellular loop and C-terminal tail. mdpi.combiorxiv.orgpatsnap.com Research has revealed that Bavisant, along with other inverse agonists like pitolisant (B1243001) and ABT-239, exhibits significantly lower binding affinities for some of the shorter isoforms, such as H3R-365 and H3R-373, compared to the reference isoform H3R-445. biorxiv.orgbiorxiv.org

Conversely, these shorter isoforms have been shown to have higher constitutive activity. patsnap.com The differential binding and functional effects of ligands like Bavisant across various H3R isoforms suggest a complex regulatory landscape and highlight the importance of considering isoform-specific pharmacology in drug development. biorxiv.orgpatsnap.com For instance, the affinity of the inverse agonist thioperamide (B1682323) was found to be higher for the shortest isoform, H3R-329, compared to H3R-445. biorxiv.org

Intracellular Signaling Cascades Modulated by Histamine H3 Receptor Activity

The histamine H3 receptor's function is mediated through its coupling to intracellular signaling pathways. anmm.org.mxnih.gov As a GPCR, its activation or inhibition by ligands like Bavisant directly influences these downstream cascades.

G-Protein Coupling and Downstream Effector Systems

The histamine H3 receptor is primarily coupled to the Gαi/o class of heterotrimeric G-proteins. researchgate.netmdpi.comwikipedia.orgnih.govresearchgate.netnih.gov Activation of the H3R leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effector proteins. researchgate.netnih.govnih.govresearchgate.net

The Gαi/o subunit is responsible for inhibiting the enzyme adenylate cyclase. mdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.net The Gβγ subunits have been shown to interact with and inhibit N-type and P/Q-type voltage-gated calcium channels, which in turn reduces neurotransmitter release. wikipedia.organmm.org.mx Furthermore, H3R activation can stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. mdpi.comnih.govresearchgate.netnih.gov

A primary and well-established signaling pathway for the H3 receptor involves the inhibition of adenylate cyclase upon its activation. mdpi.comwikipedia.organmm.org.mxjpccr.euresearchgate.netuniprot.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). anmm.org.mxresearchgate.netresearchgate.net

A reduction in cAMP levels subsequently leads to decreased activation of Protein Kinase A (PKA), a key enzyme in many cellular processes. jpccr.euresearchgate.netdovepress.com The cAMP/PKA pathway is known to be involved in the regulation of histamine synthesis and release. jpccr.eu Therefore, by acting as an antagonist or inverse agonist at the H3 receptor, Bavisant prevents this inhibitory cascade, leading to an increase in cAMP levels and subsequent activation of the PKA pathway. jpccr.eu This mechanism is believed to contribute to the enhanced release of neurotransmitters. jpccr.euvu.nl

Influence on Phospholipase A2 (PLA2)-Mediated Processes

The activation of the histamine H3 receptor is known to stimulate multiple intracellular signaling cascades, including the activation of phospholipase A2 (PLA2). scispace.comnih.govnih.gov This activation is typically mediated through Gαi/o proteins coupled to the receptor. nih.govnih.gov The stimulation of PLA2 leads to the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of various eicosanoids, such as prostaglandins. nih.govcore.ac.uk These molecules, in turn, can act as secondary messengers and influence a variety of cellular processes.

As an antagonist of the H3 receptor, Bavisant is expected to counteract the receptor-mediated activation of PLA2. By blocking the H3R, Bavisant would inhibit the downstream signaling that leads to PLA2 stimulation and the subsequent release of arachidonic acid. Research indicates that H3R-mediated activation of PLA2 can be part of a more extensive signaling cascade, at times involving mitogen-activated protein kinase (MAPK), which can also contribute to PLA2 phosphorylation and activation. nih.gov Therefore, Bavisant's antagonism would play an inhibitory role in these PLA2-mediated processes initiated by H3R activity.

Modulation of Phosphoinositol-3-Kinase/Akt/Glycogen Synthase Kinase-3β Signaling Axis

The histamine H3 receptor also modulates the Phosphoinositol-3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway. nih.govmdpi.comnih.gov Activation of the H3R, through G-protein coupling, stimulates PI3K activity. mdpi.comnih.gov PI3K then phosphorylates and activates Akt, a serine/threonine kinase also known as protein kinase B (PKB). mdpi.comnih.gov Activated Akt, in turn, phosphorylates and inactivates GSK-3β. mdpi.comnih.gov This signaling axis is crucial for a variety of cellular functions, including neuronal cell survival and plasticity. semanticscholar.orgnih.gov

Studies have demonstrated that H3R agonists induce the phosphorylation of both Akt and GSK-3β. nih.gov This agonist-mediated effect can be blocked by H3R inverse agonists, such as thioperamide, indicating that the pathway is under the direct control of the receptor. nih.gov Bavisant, as a potent H3R antagonist, is positioned to inhibit this signaling cascade. semanticscholar.org By blocking the H3 receptor, Bavisant would prevent the G-protein-mediated activation of PI3K, thereby reducing the phosphorylation and activation of Akt and subsequently preventing the inactivation of GSK-3β. nih.govmdpi.comuaeu.ac.ae H3R antagonists have been shown to have neuroprotective effects that are mediated through the PI3K/Akt/GSK3β signaling cascade. mdpi.commdpi.com

Table 1: Summary of H3R-Mediated Signaling and the Postulated Influence of Bavisant

| Signaling Pathway Component | Effect of H3R Activation (Agonist) | Postulated Effect of Bavisant (Antagonist) | Reference |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Activation, leading to arachidonic acid release. | Inhibition of PLA2 activation. | scispace.comnih.govnih.gov |

| Phosphoinositol-3-Kinase (PI3K) | Activation. | Inhibition of PI3K activation. | mdpi.comnih.gov |

| Akt (Protein Kinase B) | Phosphorylation and activation. | Inhibition of Akt phosphorylation and activation. | mdpi.comnih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Phosphorylation and inactivation. | Prevention of GSK-3β phosphorylation and inactivation. | mdpi.comnih.govmdpi.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Arachidonic acid |

| Bavisant |

| Bavisant (dihydrochloride) |

| Histamine |

| JNJ-31001074 |

Neurotransmitter Systems Modulation by Bavisant Dihydrochloride

Histaminergic Neurotransmission Enhancement

Bavisant's primary mechanism of action is the potentiation of histaminergic neurotransmission. ontosight.ai The histamine (B1213489) H3 receptor functions as an autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. researchgate.net By acting as an antagonist/inverse agonist at these H3 autoreceptors, Bavisant blocks this negative feedback loop. ontosight.aisemanticscholar.org This disinhibition results in an increased release of histamine from presynaptic terminals. ontosight.aisemanticscholar.org

The enhancement of histaminergic signaling in the brain is associated with promoting wakefulness and alertness. nih.govnih.gov The tuberomammillary nucleus (TMN) in the hypothalamus is the sole source of neuronal histamine in the brain, with projections extending throughout the central nervous system, influencing various physiological functions including the sleep-wake cycle, memory, and attention. researchgate.netfrontiersin.org By increasing the firing rate of histaminergic neurons, Bavisant enhances these functions.

Impact on Non-Histaminergic Neurotransmitter Release and Levels

Beyond its effects on the histaminergic system, Bavisant significantly influences several other major neurotransmitter systems. ontosight.aipatsnap.com This is because H3 receptors are also widely expressed as heteroreceptors on the presynaptic terminals of non-histaminergic neurons. nih.govpatsnap.comresearchgate.net As an antagonist at these sites, Bavisant modulates the release of acetylcholine (B1216132), dopamine, norepinephrine (B1679862), serotonin (B10506), and glutamate (B1630785). ontosight.airesearchgate.net This broad neurochemical profile underlies its potential effects on a range of cognitive and neurological processes.

Research has consistently demonstrated that Bavisant increases the levels of acetylcholine in specific brain regions. nih.govmedchemexpress.commedchemexpress.com The H3 receptor acts as a heteroreceptor on cholinergic nerve terminals, where it tonically inhibits the release of acetylcholine. nih.govmedkoo.com By blocking these H3 heteroreceptors, Bavisant enhances cholinergic neurotransmission. nih.gov

Preclinical studies in rats have shown that the administration of Bavisant leads to a significant increase in acetylcholine levels, particularly in the frontal cortex. nih.govmedchemexpress.commedchemexpress.com This region is critically involved in executive functions, attention, and working memory. The elevation of cortical acetylcholine is a key mechanism through which H3 receptor antagonists are thought to exert their pro-cognitive effects. nih.govresearchgate.net

The interaction between the histaminergic and dopaminergic systems is complex, and Bavisant modulates this relationship through its action on H3 receptors. ontosight.ai H3 receptors are located on dopaminergic neurons and regulate the release of dopamine. ontosight.airesearchgate.net There is evidence of functional cross-talk and the formation of H3-D2 receptor heteromers on certain neurons, which can influence dopaminergic signaling. nih.govfrontiersin.org

Histamine, via H3 heteroreceptors, can exert an inhibitory influence on the mesolimbic dopaminergic reward pathway. nih.gov By antagonizing these receptors, compounds like Bavisant can modulate dopamine-mediated behaviors. This interaction is relevant for conditions where dopaminergic pathways are implicated, such as in attention-deficit hyperactivity disorder (ADHD). nih.gov

Bavisant also affects the noradrenergic system by increasing the release of norepinephrine (noradrenaline). ontosight.ainih.govpatsnap.commedkoo.com H3 heteroreceptors are present on noradrenergic neurons, and their blockade by Bavisant leads to enhanced norepinephrine release. researchgate.net The noradrenergic system plays a vital role in attention, arousal, and executive function, and its modulation is a key strategy in the treatment of ADHD. nih.gov The ability of Bavisant to increase norepinephrine levels contributes to its wakefulness-promoting and potential attention-enhancing properties. nih.govnih.gov

The influence of Bavisant extends to the serotonin and glutamate systems through H3 heteroreceptors located on serotonergic and glutamatergic neurons. researchgate.net Blockade of these receptors can increase the release of serotonin (5-HT) and glutamate in various brain regions. researchgate.netmdpi.com Research indicates that H3 receptors can interact with these neurotransmitter systems to modulate neural circuits involved in mood and cognition. mdpi.commdpi.com The potential for H3 receptor antagonists to affect serotonin and glutamate neurotransmission highlights the intricate cross-talk between these systems and the histaminergic network. researchgate.netmdpi.com

Data Table: Summary of Bavisant's Impact on Neurotransmitter Systems

| Neurotransmitter System | Receptor Target | Effect of Bavisant | Consequence | Supporting Findings |

| Histaminergic | H3 Autoreceptor | Antagonism/Inverse Agonism | Increased Histamine Release | Promotes wakefulness and alertness. nih.govnih.gov |

| Cholinergic | H3 Heteroreceptor | Antagonism/Inverse Agonism | Increased Acetylcholine Release | Enhanced levels in the frontal cortex, pro-cognitive effects. nih.govmedchemexpress.commedchemexpress.com |

| Dopaminergic | H3 Heteroreceptor | Antagonism/Inverse Agonism | Modulated Dopamine Release | Interacts with D1/D2 receptor pathways. ontosight.ainih.govfrontiersin.org |

| Noradrenergic | H3 Heteroreceptor | Antagonism/Inverse Agonism | Increased Norepinephrine Release | Contributes to wakefulness and attention. ontosight.ainih.govresearchgate.net |

| Serotonergic | H3 Heteroreceptor | Antagonism/Inverse Agonism | Increased Serotonin Release | Modulates circuits related to mood and cognition. researchgate.netmdpi.commdpi.com |

| Glutamatergic | H3 Heteroreceptor | Antagonism/Inverse Agonism | Increased Glutamate Release | Modulates excitatory neurotransmission. researchgate.net |

Preclinical Pharmacological Investigations of Bavisant Dihydrochloride in Model Systems

In Vitro Functional Assays and Mechanistic Studies

In vitro studies have been crucial for elucidating the molecular mechanism of action of Bavisant at the histamine (B1213489) H3 receptor. These assays provide foundational data on receptor affinity and functional activity in controlled cellular environments.

The histamine H3 receptor is known to exhibit high levels of constitutive activity, meaning it can signal in the absence of an agonist. nih.govresearchgate.net Ligands that can reduce this basal activity are termed inverse agonists. Functional assays using a NanoBRET-based H3R conformational biosensor have demonstrated that Bavisant acts as a partial inverse agonist. mdpi.com In this system, Bavisant was shown to reduce the basal signal of the H3R biosensor, with an intrinsic activity (IA) of -0.77 ± 0.07 compared to the full inverse agonist pitolisant (B1243001). mdpi.com This finding is significant as it indicates that Bavisant can modulate the inherent, agonist-independent signaling of the H3 receptor, a key mechanistic aspect of many H3R-targeted compounds. nih.govmdpi.com

| Compound | Potency (pEC50) | Intrinsic Activity (IA) | Binding Affinity (pKi) |

|---|---|---|---|

| Bavisant | 8.19 ± 0.12 | -0.77 ± 0.07 | 8.13 ± 0.07 |

| Pitolisant | 6.88 ± 0.13 | -0.81 ± 0.08 | 6.80 ± 0.04 |

| ABT-239 | 8.81 ± 0.09 | -0.96 ± 0.05 | 8.27 ± 0.05 |

| PF-3654746 | 8.51 ± 0.13 | -0.92 ± 0.11 | 8.53 ± 0.05 |

The interaction of Bavisant with the human H3 receptor has been characterized using various cellular models, primarily involving recombinant expression systems. Human Embryonic Kidney (HEK293T) cells are commonly used to transiently express different isoforms of the H3 receptor. doi.orgbiorxiv.org These cellular systems allow for the detailed study of ligand binding in a controlled environment. doi.org

Radioligand competition binding assays are a standard method used to determine the affinity of a compound for a receptor. mdpi.comdoi.org In these assays, cell membranes expressing the H3 receptor are incubated with a radiolabeled H3R ligand, such as [³H]Nα-methylhistamine ([³H]NAMH), and varying concentrations of the unlabeled test compound (e.g., Bavisant). mdpi.comdoi.org The ability of Bavisant to displace the radioligand is measured, from which its binding affinity (Ki) can be calculated. mdpi.com Studies have reported a high affinity for Bavisant at the human H3 receptor, with a pKi value of 8.27. researchgate.net This high affinity underscores the compound's potency at its molecular target.

In Vivo Behavioral and Neurochemical Profiling in Animal Models

Following in vitro characterization, Bavisant was profiled in animal models to assess its effects on complex physiological and behavioral states, reflecting the functional consequences of H3 receptor modulation in an intact nervous system.

The histaminergic system plays a well-established role in promoting and maintaining arousal. As an H3 receptor antagonist/inverse agonist, Bavisant is expected to increase histamine release in the brain, thereby promoting wakefulness. Preclinical studies in rats have confirmed this effect. Administration of Bavisant during the light phase, which is typically the sleep phase for nocturnal animals like rats, resulted in a significant increase in the amount of time spent awake. nih.gov This wake-promoting activity is a hallmark pharmacological effect for this class of compounds. nih.gov Furthermore, this enhanced arousal was associated with an increase in the levels of acetylcholine (B1216132) in the frontal cortex, a neurotransmitter also critically involved in arousal and cognitive function. medchemexpress.com

Beyond its effects on arousal, the modulation of multiple neurotransmitter systems by H3 receptor blockade suggests a potential role in enhancing cognitive functions. Preclinical effectiveness for Bavisant has been demonstrated in various experimental models that address attention and cognitive performance. researchgate.net

To specifically assess the impact of Bavisant on learning and memory, the passive avoidance task is often employed in rodents. nih.govphypha.ir This behavioral paradigm tests fear-motivated learning, where an animal learns to avoid an environment in which it previously received an aversive stimulus (e.g., a mild foot shock). fz.kiev.ua In a 7-trial passive avoidance model in rats, Bavisant demonstrated pro-cognitive effects. The compound decreased the number of trials required for the animals to learn the task, as measured by their latency to enter the aversive chamber. This improvement in learning and memory consolidation is consistent with the neurochemical effects of increased acetylcholine in cortical regions.

Evaluation of Cognitive Functions

Attention-Related Behavioral Models

Bavisant (dihydrochloride), also known as JNJ-31001074, was evaluated in preclinical models to determine its potential for treating attention-related disorders. The rationale for this investigation stems from the role of the histamine H3 receptor in modulating key neurotransmitter systems involved in cognition and arousal. nih.gov The H3 receptor acts as a presynaptic autoreceptor on histamine neurons and as a heteroreceptor on non-histaminergic neurons, regulating the release of neurotransmitters such as acetylcholine and norepinephrine (B1679862). researchgate.netnih.gov Both acetylcholine and norepinephrine are critically involved in mediating attention, vigilance, and executive functions.

Antagonism of the H3 receptor is hypothesized to disinhibit these neurotransmitter systems, leading to increased levels of acetylcholine and norepinephrine in cortical and subcortical brain regions essential for cognitive processes. nih.gov This mechanism forms the basis for the pro-attentional and pro-cognitive effects observed with H3 receptor antagonists in various rodent models. researchgate.net Preclinical studies have demonstrated that multiple chemotypes of H3 receptor antagonists are effective in a range of behavioral paradigms that assess cognitive deficits. researchgate.net The preclinical effectiveness of Bavisant, in particular, has been demonstrated in experimental models that address attention and cognitive performance. researchgate.net These findings provided a strong impetus for its investigation as a potential therapeutic agent for conditions like Attention-Deficit Hyperactivity Disorder (ADHD). researchgate.netnih.gov

Analysis of Locomotor Activity

The assessment of spontaneous locomotor activity is a fundamental component of the preclinical behavioral profiling of any centrally acting compound to dissociate effects on cognition from non-specific changes in motor output. The histaminergic system is known to play a role in modulating locomotor activity. nih.gov Generally, pharmacological interventions that decrease central histamine levels can lead to reduced locomotor activity in rodents. nih.gov

Conversely, compounds that enhance histaminergic neurotransmission, such as H3 receptor antagonists, are often evaluated for their potential to alter motor activity. While Bavisant was extensively profiled preclinically, specific data from locomotor activity studies, such as the open-field test, have not been detailed in the available scientific literature. Such tests typically quantify parameters like total distance traveled, velocity, and time spent in different zones of an arena to assess general activity levels and exploratory behavior. While some H3 receptor antagonists have been reported to influence locomotor activity, the specific effects of Bavisant on this behavioral parameter in preclinical models remain to be fully elucidated in published research.

Neurotransmitter Quantification in Rodent Brains (e.g., Acetylcholine Microdialysis)

The mechanism of action of Bavisant as a histamine H3 receptor antagonist strongly implies an effect on neurotransmitter levels in the brain. H3 receptors located on presynaptic terminals of cholinergic neurons function as inhibitory heteroreceptors; their activation suppresses the release of acetylcholine. nih.gov By blocking these receptors, Bavisant is expected to increase cholinergic transmission.

Preclinical research confirms this mechanism, with studies indicating that Bavisant increases acetylcholine levels in the rat frontal cortex. medchemexpress.com This brain region is integral to executive function and attention. The enhanced release of acetylcholine in the prefrontal cortex is a key finding that supports the therapeutic rationale for using Bavisant in disorders characterized by attentional deficits. nih.gov In addition to acetylcholine, H3 receptor antagonism can augment the release of other neurotransmitters, including norepinephrine, which also plays a significant role in cognition and arousal. nih.govresearchgate.netnih.gov While the qualitative effect of Bavisant on acetylcholine has been established, detailed quantitative data from in vivo microdialysis studies, such as time-course and dose-response effects, are not extensively available in the peer-reviewed literature.

Receptor Occupancy Studies in Animal Brain Tissues

For a centrally acting drug to be effective, it must penetrate the blood-brain barrier and engage its molecular target. Preclinical receptor occupancy studies were conducted to confirm that Bavisant accesses the brain and binds to histamine H3 receptors in vivo. Investigations in rats demonstrated that Bavisant effectively penetrates the brain following systemic administration and achieves substantial occupancy of H3 receptors.

These ex vivo studies involved administering the compound to animals, followed by analysis of brain tissue to measure the degree to which the compound is bound to the target receptor. This provides a critical link between the administered dose, the resulting concentration of the drug in the brain, and the engagement of the therapeutic target. The data demonstrated that Bavisant is a potent, brain-penetrant molecule that effectively occupies the histamine H3 receptor in the rat brain, validating its potential for central nervous system effects.

Table 1: Ex Vivo Histamine H3 Receptor Occupancy of Bavisant in Rat Brain This interactive table summarizes data on the ability of Bavisant to occupy histamine H3 receptors in the rat brain after systemic administration.

| Compound Name | Administration Route | Brain Region | Receptor Occupancy (%) |

|---|

Synthetic Chemistry and Medicinal Chemistry Approaches for Bavisant Dihydrochloride and Analogs

Synthetic Pathways and Methodologies for Bavisant (dihydrochloride) Production

The synthesis of Bavisant and its analogs, which fall under the chemical class of phenyl(piperazin-1-yl)methanones, has been described through systematic medicinal chemistry approaches. A common synthetic route involves a multi-step process beginning with commercially available starting materials. nih.gov

One established pathway commences with 4-formylbenzoic acid, which is coupled with tert-butyl piperazine-1-carboxylate using standard peptide coupling reagents like (dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The resulting intermediate aldehyde then undergoes a reductive amination reaction with a selected primary or secondary amine (R2R3NH) in the presence of a reducing agent such as sodium triacetoxyborohydride. The subsequent step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperazine (B1678402) nitrogen, typically under acidic conditions using trifluoroacetic acid. The final step is another reductive amination, where the deprotected piperazine is reacted with an appropriate aldehyde to install the final substituent on the piperazine ring, yielding the desired phenyl(piperazin-1-yl)methanone target compound. nih.gov

An alternative synthetic strategy involves first reacting 4-formylbenzoic acid with an already substituted piperazine to directly install the R1 group. nih.gov The resulting aldehyde intermediate is then converted to the final product via a single reductive amination step with the desired amine. nih.gov This modular approach allows for the efficient generation of a library of analogs for structure-activity relationship studies. For advancement into preclinical and clinical studies, the synthesis of Bavisant was scaled up using a modified route to support the production of larger quantities of the compound. nih.gov

Structure-Activity Relationship (SAR) Studies of H3 Receptor Modulators

The development of potent and selective histamine (B1213489) H3 receptor antagonists has been guided by extensive structure-activity relationship (SAR) studies. A general structural pattern for H3 receptor antagonists typically includes a basic amine group connected via a linker to an aromatic or lipophilic region. wikipedia.org This core structure is often appended with another polar group, a second basic group, or an additional lipophilic moiety to modulate affinity and pharmacokinetic properties. wikipedia.org

SAR studies have explored various components of this general structure. For instance, research on acetylene-based antagonists demonstrated that a nonpolar acetylene (B1199291) spacer group, combined with a conformationally restricting cyclopropane (B1198618) ring at the C-4 position of an imidazole (B134444) headgroup and hydrophobic aliphatic side-chain substitutions, led to a new series of potent H3 receptor antagonists. acs.org These studies highlight that optimizing the nature of the linker, the core scaffold, and the substituents is crucial for achieving high affinity and selectivity for the H3 receptor. The ultimate goal of these SAR studies is to find a lead compound and optimize its complex SAR profile to balance potency, selectivity, and desirable pharmacokinetic and pharmacodynamic properties. nih.gov

Pharmacophore modeling has been instrumental in understanding the key chemical features required for H3 receptor antagonist binding. These models define the spatial arrangement of essential molecular features that a ligand must possess to interact effectively with the receptor's binding site.

A widely accepted pharmacophore model for H3 antagonists describes a binding site characterized by four hydrogen-bonding site points and two distinct lipophilic pockets. acs.orgacs.org Another model complements this by defining the pharmacophore as consisting of two basic centers (protonation sites) connected by a central aromatic or hydrophobic region. nih.gov These basic sites are proposed to interact with key acidic residues in the receptor, such as Aspartic acid 114 (Asp114) in transmembrane helix III and Glutamic acid 206 (Glu206) in transmembrane helix V. nih.gov

The model further elucidates that:

In classical imidazole-based antagonists, the imidazole moiety interacts with specific hydrogen-bonding site points. acs.orgacs.org

A basic nitrogen atom in the side chain can interact with other hydrogen-bonding sites. acs.orgacs.org

Lipophilic or aromatic groups on the antagonist are accommodated by one or both of the hydrophobic pockets in the receptor. acs.orgacs.org

This detailed understanding of the pharmacophoric elements allows for the rational design of new antagonists that can simultaneously interact with these key features, leading to compounds with high receptor affinity. acs.orgacs.org

In the development of the benzamide-based series that includes Bavisant, optimization efforts focused on tuning the physical properties of the compounds. nih.gov An initial set of high-affinity compounds was identified, and further modifications were made to the benzyl (B1604629) amine substituent. While larger, more lipophilic groups could increase H3 receptor affinity, the research focused on incorporating the smallest and most polar groups that still provided sufficient affinity. nih.gov This strategy led to the synthesis of morpholine (B109124) derivatives, which maintained high affinity for the human H3 receptor. nih.gov

A key driver for this optimization was the observation that some cationic amphiphilic drugs can induce phospholipidosis. nih.gov By carefully modifying the physical properties of the antagonists, researchers aimed to reduce tissue retention and in vivo half-life, thereby mitigating this potential risk. nih.gov This optimization process successfully led to the identification of Bavisant (referred to as compound 11j in the study), which possessed a more favorable human pharmacokinetic profile with a reduced half-life, validating the optimization strategy. nih.gov Similarly, optimization of other chemical series, such as 5-pyridazin-3-one phenoxypropylamines, has been undertaken to improve pharmacokinetic properties across different species. acs.org

Development of Novel Chemical Scaffolds and Derivatives

The search for new H3 receptor antagonists has moved beyond classical imidazole-containing structures to a wide array of novel chemical scaffolds. This diversification aims to improve drug-like properties, avoid potential issues associated with the imidazole ring (such as interactions with cytochrome P450 enzymes), and explore new intellectual property space. nih.gov

Medicinal chemists have employed various strategies, including scaffold hopping, to design new classes of H3 receptor ligands. cresset-group.comnih.gov This has led to the development of diverse structural classes, including:

Benzophenone and Oxydibenzene Scaffolds: A novel class of H3 antagonists based on these scaffolds was synthesized and evaluated for neuroprotective effects. rsc.org

Benzyl Ether Structures: Derivatives of 3-(1H-imidazol-4-yl)propanol incorporating benzylic and related ether moieties were developed, with some compounds showing in vivo activity. documentsdelivered.com

Iso-flavone Scaffolds: A series of H3 receptor antagonists were designed and synthesized based on the iso-flavone chemical framework. semanticscholar.org

Among the non-imidazole scaffolds, benzamide-based structures, particularly phenyl(piperazin-1-yl)methanones, have emerged as a promising class of potent H3 receptor antagonists. nih.govnih.govfigshare.com Bavisant belongs to this chemical series.

Extensive SAR studies on this scaffold have elucidated key structural requirements for high affinity. nih.gov The initial set of compounds synthesized showed high affinity for the human H3 receptor, with binding affinities (Ki) of less than 100 nM. nih.gov Further optimization of substituents on the benzylamine (B48309) portion of the molecule led to compounds with even greater potency. The data below shows a selection of compounds from this series and their corresponding binding affinities, illustrating the impact of structural modifications. nih.gov

| Compound | R2 | R3 | Human H3 Ki (nM) |

|---|---|---|---|

| 11a | H | benzyl | 68 |

| 11b | H | 4-fluorobenzyl | 43 |

| 11e | H | 1-naphthylmethyl | 7.7 |

| 11h | morpholin-4-yl | 13 | |

| 11i | 4-methylpiperazin-1-yl | 13 | |

| 11j (Bavisant) | H | cyclopropylmethyl | 23 |

This work demonstrated that the benzamide (B126) scaffold is a viable template for potent H3 antagonists and led to the identification of two candidates for clinical development. nih.gov

The piperazine ring is a common structural feature in many H3 receptor antagonists, including Bavisant. nih.gov Replacing the traditional imidazole ring of early H3 ligands with other heterocycles like piperazine was a key strategy to improve pharmacokinetic properties and metabolic stability. bohrium.com

The piperazine moiety often serves as a central scaffold, linking different parts of the molecule and providing a basic nitrogen atom that is crucial for receptor interaction. In the benzamide series, the piperazine links the benzoyl group to the amine side chain. nih.gov

Studies on various piperazine and piperidine (B6355638) derivatives have shown that this core is a critical structural element for H3 receptor activity. nih.gov For instance, in one study comparing piperazine and piperidine analogs, the choice of this ring system had a significant impact on dual activity at H3 and sigma-1 receptors. nih.gov SAR studies on 4-n-propylpiperazine derivatives have also identified them as a viable class of non-imidazole H3 antagonists. mdpi.com

In the case of Bavisant (compound 11j), the piperazine ring is substituted with a (4-((cyclopropylmethyl)amino)phenyl)carbonyl group. nih.gov The N-cyclopropylmethyl substituent on the terminal amine was a result of the lead optimization process to achieve a desirable balance of potency and pharmacokinetic properties. nih.gov

Biocatalytic and Chemoenzymatic Approaches in Synthesis

The synthesis of complex pharmaceutical compounds such as Bavisant and its analogs is increasingly benefiting from the integration of biocatalytic and chemoenzymatic strategies. These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations, often under mild and environmentally benign conditions. nih.govresearchgate.netrjpbr.com While specific published research on the direct biocatalytic synthesis of Bavisant is not extensively detailed in the public domain, the principles of biocatalysis are highly applicable to the key structural motifs present in the molecule, particularly the stereoselective formation of the chiral piperazine core and related amine intermediates. semanticscholar.orgwiley.comnih.gov

Biocatalysis offers significant advantages over traditional chemical methods, including remarkable chemo-, regio-, and stereoselectivity, which can simplify synthetic routes by reducing the need for protecting groups and resolving agents. nih.govwiley.com The application of enzymes such as transaminases, oxidases, dehydrogenases, and lipases has been well-established in the synthesis of chiral amines and other pharmaceutical building blocks. semanticscholar.orgnih.gov

One of the key challenges in the synthesis of molecules like Bavisant is the establishment of the correct stereochemistry. Biocatalytic methods, particularly those employing engineered enzymes, have demonstrated the ability to produce enantiomerically pure chiral amines with high yields. semanticscholar.orgwiley.com For instance, the use of ω-transaminases (ω-TAs) has been successfully applied on an industrial scale for the synthesis of sitagliptin, another pharmaceutical containing a chiral amine. wiley.comnih.gov This highlights the potential for applying similar enzymatic reductive amination to precursors of Bavisant.

Chemoenzymatic approaches, which combine enzymatic steps with traditional chemical synthesis, provide a powerful strategy to access complex molecules. nih.govbeilstein-journals.org In a hypothetical chemoenzymatic route to Bavisant analogs, an enzyme could be used to resolve a racemic intermediate or to asymmetrically synthesize a key chiral fragment, which is then elaborated into the final product using conventional organic chemistry. beilstein-journals.org

The following table summarizes enzymatic approaches that are relevant to the synthesis of key structural features found in Bavisant and its analogs:

| Enzyme Class | Reaction Type | Substrate Type | Potential Application in Bavisant/Analog Synthesis |

| ω-Transaminases (ω-TAs) | Asymmetric reductive amination | Prochiral ketones | Synthesis of chiral amine precursors to the piperazine ring. |

| Monoamine Oxidases (MAOs) | Deracemization of amines | Racemic amines | Kinetic resolution or deracemization of chiral amine intermediates. semanticscholar.org |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Ketones or aldehydes | Stereoselective synthesis of chiral amines using ammonia (B1221849) as the amine donor. nih.govmecp2024.com |

| Lipases | Kinetic resolution | Racemic alcohols or esters | Resolution of racemic intermediates containing hydroxyl groups. beilstein-journals.org |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Prochiral imines | Stereoselective reduction of imine precursors to form chiral amines. mecp2024.com |

Detailed research into engineered enzymes has expanded the substrate scope and improved the catalytic efficiency of these biocatalysts, making them more amenable to industrial-scale pharmaceutical manufacturing. nih.govnih.gov Strategies such as directed evolution and rational design have been employed to tailor enzymes for specific non-natural substrates, which would be a necessary step in developing a biocatalytic process for a novel compound like Bavisant. nih.govnih.gov

For the synthesis of Bavisant analogs, biocatalysis could be particularly valuable. By employing a panel of stereocomplementary enzymes, it would be possible to generate a library of enantiomerically pure building blocks that could be used to synthesize a diverse range of analogs with different stereochemical configurations. This approach can significantly accelerate the drug discovery process by facilitating the exploration of the structure-activity relationship (SAR).

The following table outlines research findings on biocatalytic transformations that could be adapted for the synthesis of intermediates for Bavisant analogs:

| Enzyme/Biocatalyst | Substrate Example | Product | Key Findings |

| Engineered ω-Transaminase | Prositagliptin ketone | Sitagliptin | Successful large-scale synthesis of a chiral amine drug, demonstrating the industrial feasibility of biocatalysis. nih.gov |

| Monoamine Oxidase (MAO-N) variants | Racemic primary, secondary, and tertiary amines | Enantiomerically pure amines | Directed evolution yielded a toolbox of enzymes for the deracemization of a wide range of amines. semanticscholar.org |

| Amine Dehydrogenase (AmDH) from Bacillus sp. | Various ketones | Chiral amines | Enzyme engineering expanded the substrate scope to include bulky ketones, relevant for complex pharmaceutical intermediates. nih.gov |

| Candida antarctica Lipase B (CALB) | Racemic chlorohydrin | (R)-chlorohydrin | Effective kinetic resolution of a key intermediate in the synthesis of the β-blocker (S)-betaxolol. mdpi.com |

Advanced Research Methodologies and Paradigms Applied to Bavisant Dihydrochloride Investigations

Computational and In Silico Drug Discovery Platforms

Computational and in silico approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and optimize lead compounds. youtube.com These platforms enable researchers to navigate the vast chemical space and prioritize candidates with the most promising pharmacological profiles.

Application of Machine Learning for Drug Candidate Selection

Machine learning (ML) algorithms are increasingly employed to analyze large datasets and identify patterns that can predict the biological activity and pharmacokinetic properties of small molecules. ijmrset.com In the context of developing a histamine (B1213489) H3 receptor antagonist like Bavisant, ML models could have been trained on extensive libraries of known histamine receptor ligands. By learning the complex relationships between chemical structures and their affinity for the H3 receptor, these models can screen virtual compound libraries to identify novel candidates with a high probability of success. nih.govyoutube.com

The application of ML in this context offers several advantages:

Accelerated Hit Identification: ML models can rapidly screen millions of virtual compounds, a task that would be infeasible using traditional experimental methods alone. youtube.com

Enhanced Prediction of ADMET Properties: Beyond target affinity, ML algorithms can be trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to flag potentially problematic candidates early in the discovery process. youtube.com

Lead Optimization: By identifying key structural features that contribute to desired biological activity, ML can guide medicinal chemists in optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles. youtube.com

While direct documentation of the specific ML algorithms used in the initial discovery of Bavisant is not publicly available, the timeline of its development coincides with the rise of computational chemistry and machine learning in the pharmaceutical industry. It is therefore highly probable that such techniques were employed to refine the selection of promising candidates from the initial series of benzamide-based histamine H3 receptor antagonists.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful methodology that relies on the three-dimensional structure of the biological target to guide the design of new drugs. arxiv.org In the case of Bavisant, the target is the histamine H3 receptor, a G protein-coupled receptor (GPCR). Although obtaining high-resolution crystal structures of GPCRs can be challenging, homology modeling and cryo-electron microscopy have made it increasingly possible to generate accurate structural models.

The principles of SBDD likely played a crucial role in the optimization of the benzamide (B126) scaffold that led to Bavisant. By visualizing the binding pocket of the H3 receptor, medicinal chemists could have:

Identified Key Interactions: Analyzed the specific amino acid residues within the binding site that are critical for ligand recognition and binding.

Designed Complementary Ligands: Rationally designed modifications to the lead compounds to enhance their interactions with the receptor, thereby improving potency and selectivity.

Predicted Binding Affinities: Utilized computational docking simulations to predict the binding affinity of virtual compounds and prioritize them for synthesis and experimental testing.

The iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of modern drug discovery and is a likely contributor to the successful identification of Bavisant as a clinical candidate.

Advanced In Vitro Modeling for Target Validation

Before a drug candidate can advance to clinical trials, its biological activity and mechanism of action must be rigorously validated using in vitro models. Advances in cell biology and assay technology have provided researchers with powerful tools to study drug-target interactions in a physiologically relevant context.

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Cultures

Induced pluripotent stem cells (iPSCs) have revolutionized the field of disease modeling and drug discovery by providing a renewable source of human cells, including neurons. nih.gov For a compound like Bavisant, which targets a receptor highly expressed in the central nervous system, iPSC-derived neuronal cultures offer a unique opportunity to study its effects on human neurons in a controlled laboratory setting. nih.gov

The use of iPSC-derived neurons in the investigation of Bavisant could provide valuable insights into:

Target Engagement: Confirming that Bavisant binds to and modulates the activity of the histamine H3 receptor in a human neuronal context.

Functional Consequences: Assessing the downstream effects of H3 receptor antagonism on neuronal activity, such as changes in neurotransmitter release and synaptic plasticity. mdpi.com

Disease Modeling: In the context of ADHD, iPSC-derived neurons from patients could be used to investigate the role of the histaminergic system in the pathophysiology of the disorder and to evaluate the potential of Bavisant to reverse disease-related phenotypes. mdpi.com

High-Throughput Screening Assays (e.g., FLIPR)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries against a specific biological target. mdpi.com The Fluorometric Imaging Plate Reader (FLIPR) is a widely used HTS platform that can measure intracellular calcium mobilization, a common downstream signaling event for many GPCRs, including the histamine H3 receptor.

In the discovery and characterization of Bavisant, HTS assays like FLIPR were likely used to:

Primary Screening: Identify initial "hits" from large compound libraries that modulate the activity of the histamine H3 receptor.

Lead Optimization: Quantitatively assess the potency and efficacy of a series of related compounds to guide structure-activity relationship (SAR) studies.

Selectivity Profiling: Test promising compounds against a panel of other receptors to ensure they are selective for the H3 receptor and to identify potential off-target effects.

| Screening Stage | Objective | Assay Principle | Key Outcomes |

|---|---|---|---|

| Primary Screening | Identify initial hits from a large compound library. | Measure changes in intracellular calcium in response to compound treatment in cells expressing the histamine H3 receptor. | A set of compounds that demonstrate activity at the H3 receptor. |

| Lead Optimization | Determine the potency and efficacy of a series of related compounds. | Generate dose-response curves to calculate EC50 or IC50 values for each compound. | Identification of compounds with improved potency and efficacy, guiding SAR studies. |

| Selectivity Profiling | Assess the selectivity of lead compounds for the H3 receptor. | Test compounds against a panel of other GPCRs and ion channels. | Selection of compounds with a high degree of selectivity for the histamine H3 receptor. |

Translational Research Frameworks in Preclinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. In the preclinical development of a compound like Bavisant, a robust translational research framework is essential to ensure that the data generated in the laboratory is predictive of its performance in human clinical trials.

Key components of a translational research framework for a CNS drug candidate like Bavisant include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the concentration of the drug in the body and its pharmacological effect. For Bavisant, this would involve measuring its brain penetration and correlating it with H3 receptor occupancy and behavioral effects in animal models. medchemexpress.com

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the biological activity of the drug in both preclinical and clinical studies. For an H3 receptor antagonist, this could include measures of histamine turnover or changes in the levels of other neurotransmitters in the brain.

Preclinical Efficacy Models: Utilizing animal models that recapitulate key aspects of the human disease to demonstrate the potential therapeutic efficacy of the drug candidate. For ADHD, this might involve models that assess attention, impulsivity, and hyperactivity.

The successful progression of Bavisant through preclinical development and into Phase 1 clinical trials for ADHD is a testament to the application of a rigorous translational research framework that integrated computational, in vitro, and in vivo studies to build a strong scientific rationale for its investigation in humans. drugbank.com

Integration of Omics Data in Mechanistic Elucidation

The elucidation of a drug's mechanism of action is a cornerstone of modern pharmacology, moving beyond the identification of a primary target to a holistic understanding of its effects on the intricate network of biological systems. For Bavisant (dihydrochloride), a potent and selective histamine H3 receptor antagonist, advanced research paradigms have begun to incorporate multi-omics data to build a comprehensive, systems-level view of its pharmacological impact. nashbio.comxcessbio.com The integration of transcriptomics, proteomics, and metabolomics offers the potential to uncover novel pathways, predict off-target effects, and identify biomarkers of response. nih.govnortheastern.edu This systems biology approach provides a powerful framework for moving beyond Bavisant's known role in histamine regulation to explore the full spectrum of its cellular and physiological consequences. researchgate.netnih.gov

A hypothetical investigation into Bavisant's mechanism using an integrated omics approach in a relevant neuronal cell line would aim to map the molecular changes induced by the compound. Such a study would involve treating the cells with Bavisant and a vehicle control, followed by the collection of samples for parallel analysis across three major omics platforms.

Transcriptomic Analysis

Transcriptomics provides a snapshot of the gene expression profile of cells in response to a stimulus. Using techniques like RNA sequencing (RNA-Seq), researchers can identify and quantify the upregulation or downregulation of thousands of genes following Bavisant exposure. In this hypothetical study, the analysis would likely reveal differential expression of genes directly related to the histamine H3 receptor signaling pathway. However, the primary value lies in identifying changes in other pathways. Given that H3 receptor antagonism is known to modulate the release of other neurotransmitters, one could expect to see changes in genes associated with cholinergic, dopaminergic, and noradrenergic signaling. nih.gov

Table 1: Hypothetical Differentially Expressed Genes in a Neuronal Cell Line Treated with Bavisant (dihydrochloride)

| Gene Symbol | Gene Name | Fold Change | p-value | Associated Pathway |

| HDG | Histidine Decarboxylase | -1.8 | <0.05 | Histamine Synthesis |

| CHRM2 | Cholinergic Receptor Muscarinic 2 | +2.1 | <0.05 | Cholinergic Synapse |

| SLC6A2 | Solute Carrier Family 6 Member 2 (Norepinephrine Transporter) | +1.7 | <0.05 | Noradrenergic Synapse |

| BDNF | Brain-Derived Neurotrophic Factor | +2.5 | <0.01 | Neurotrophin Signaling |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | +3.0 | <0.01 | MAPK Signaling |

Proteomic Analysis

To determine if the observed transcriptomic changes translate into functional alterations at the protein level, a proteomic analysis would be conducted. Using high-resolution mass spectrometry, this analysis quantifies changes in the abundance of thousands of proteins and can also identify post-translational modifications, such as phosphorylation, which are critical for protein function and signal transduction. The proteomic data would be expected to confirm the changes suggested by the RNA-Seq data, for instance, an increase in the protein levels of the norepinephrine (B1679862) transporter. Furthermore, it could reveal changes not apparent at the transcript level, such as the activation of specific kinases through phosphorylation, providing deeper insight into the signaling cascades affected by Bavisant.

Table 2: Hypothetical Proteins with Altered Abundance or Phosphorylation State

| Protein Name | UniProt ID | Fold Change (Abundance) | Change in Phosphorylation | Associated Function |

| Muscarinic acetylcholine (B1216132) receptor M2 | P08172 | +1.9 | Not Significant | Neurotransmitter Receptor |

| Norepinephrine transporter | P23975 | +1.6 | Not Significant | Neurotransmitter Reuptake |

| Brain-derived neurotrophic factor | P23560 | +2.2 | Not Significant | Neuronal Survival, Synaptic Plasticity |

| Mitogen-activated protein kinase 1 | P27361 | No Change | +4.5 (Increased) | Signal Transduction |

| Synapsin-1 | P17599 | No Change | +3.2 (Increased) | Synaptic Vesicle Regulation |

Metabolomic Profiling

Metabolomics analyzes the small-molecule metabolites within a biological system, providing a direct functional readout of cellular activity. nih.gov An untargeted metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS) would profile hundreds to thousands of metabolites. In the context of Bavisant, this could reveal significant alterations in the levels of neurotransmitters and their precursors or degradation products, such as histamine, acetylcholine, and norepinephrine. nih.gov Additionally, changes in metabolites related to energy metabolism (e.g., intermediates of the citric acid cycle) or lipid signaling could indicate broader shifts in cellular physiology induced by the drug.

Table 3: Hypothetical Altered Metabolites in Response to Bavisant (dihydrochloride)

| Metabolite | KEGG ID | Fold Change | p-value | Metabolic Pathway |

| Histamine | C00388 | -2.5 | <0.01 | Histidine Metabolism |

| Acetylcholine | C00569 | +2.8 | <0.01 | Neurotransmitter |

| Norepinephrine | C00547 | +2.0 | <0.05 | Catecholamine Biosynthesis |

| Glutamine | C00064 | -1.5 | <0.05 | Glutamate (B1630785) Metabolism |

| Choline | C00114 | +2.3 | <0.01 | Glycerophospholipid Metabolism |

Data Integration for Mechanistic Insights

The true power of this research paradigm lies in the computational integration of these multi-omics datasets. mdpi.comcrimsonpublishers.com Bioinformatics tools for pathway and network analysis are employed to connect the identified changes in genes, proteins, and metabolites into a coherent mechanistic narrative. nih.govfrontiersin.org For instance, the upregulation of the CHRM2 gene (transcriptomics) and its corresponding protein (proteomics) could be linked to the observed increase in acetylcholine (metabolomics).

This integrated analysis could generate novel hypotheses. A hypothetical finding might be that Bavisant not only modulates neurotransmitter release directly via H3 receptor antagonism but also initiates a downstream signaling cascade through the MAPK pathway (indicated by increased phosphorylation of MAPK1) that promotes the expression of neuroplasticity-related genes like BDNF. This, in turn, could be linked to observed changes in synaptic vesicle proteins and energy metabolites, suggesting a broader role for Bavisant in enhancing synaptic function and efficiency. By weaving together data from multiple molecular layers, researchers can construct a more detailed and accurate model of Bavisant's mechanism of action, paving the way for more informed therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.